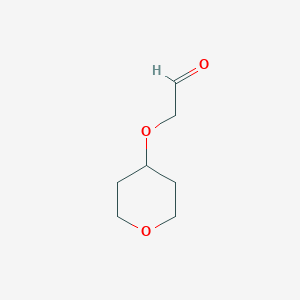
N-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1H-1,2,3-triazole-4-carboxamide, commonly referred to as NMTC, is a synthetic small molecule that has been studied for its potential uses in a variety of scientific research applications. NMTC has a unique structure, with a five-membered nitrogen-containing heterocycle and a carboxamide group, which makes it an attractive target for research. NMTC has been studied for its potential uses in medicinal chemistry, drug discovery, and biochemistry.
科学的研究の応用
NMTC has been studied for its potential uses in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NMTC has also been studied as a potential inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, NMTC has been studied as a potential inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. NMTC has also been studied as a potential inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a key component of DNA.
作用機序
NMTC is thought to act as an inhibitor of the enzymes acetylcholinesterase, tyrosine kinase, phospholipase A2, and thymidylate synthase by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition of the enzyme activity results in a decrease in the production of the enzyme's product.
Biochemical and Physiological Effects
The biochemical and physiological effects of NMTC have not been extensively studied. However, studies have shown that NMTC can inhibit the activity of the enzymes acetylcholinesterase, tyrosine kinase, phospholipase A2, and thymidylate synthase. Inhibition of these enzymes can lead to a variety of effects, including decreased neurotransmitter production, decreased cell growth and differentiation, decreased phospholipid breakdown, and decreased thymidine synthesis.
実験室実験の利点と制限
NMTC is a useful tool for scientists studying enzyme activity and the biochemical and physiological effects of enzyme inhibition. NMTC is relatively easy to synthesize and is relatively stable in a variety of solvents. However, NMTC is not very soluble in water, which can limit its use in some experiments.
将来の方向性
There are a variety of potential future directions for research involving NMTC. One potential direction is to further study the biochemical and physiological effects of NMTC and its potential uses in drug discovery. Additionally, further research could be done to develop more efficient synthesis methods for NMTC and to explore its potential uses in other scientific research applications. Finally, research could be done to explore the potential therapeutic uses of NMTC.
合成法
NMTC can be synthesized from a variety of starting materials. One method involves the reaction of 1-methyl-2-nitro-1H-1,2,3-triazole with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 1-methyl-2-nitro-1H-1,2,3-triazole-4-carboxamide (NMTC) and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (MTCA). The reaction can be carried out in either a polar aprotic solvent or an aqueous buffer.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of N-methyl-1H-1,2,3-triazole with chloroformic acid followed by reaction with ammonia.", "Starting Materials": [ "N-methyl-1H-1,2,3-triazole", "Chloroformic acid", "Ammonia" ], "Reaction": [ "Step 1: N-methyl-1H-1,2,3-triazole is reacted with chloroformic acid in the presence of a base such as triethylamine to form N-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride.", "Step 2: The resulting N-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride is then reacted with ammonia in the presence of a base such as triethylamine to form N-methyl-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |
CAS番号 |
57362-84-2 |
製品名 |
N-methyl-1H-1,2,3-triazole-4-carboxamide |
分子式 |
C4H6N4O |
分子量 |
126.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



